molecular formula C11H17NO B13274181 {2-[(Butan-2-yl)amino]phenyl}methanol

{2-[(Butan-2-yl)amino]phenyl}methanol

Cat. No.: B13274181
M. Wt: 179.26 g/mol
InChI Key: QNEOTILZKINIEF-UHFFFAOYSA-N
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Description

{2-[(Butan-2-yl)amino]phenyl}methanol is an organic compound with the molecular formula C11H17NO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a butan-2-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Butan-2-yl)amino]phenyl}methanol typically involves the reaction of 2-aminophenylmethanol with butan-2-yl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminophenylmethanol attacks the butan-2-yl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{2-[(Butan-2-yl)amino]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives of this compound.

Scientific Research Applications

{2-[(Butan-2-yl)amino]phenyl}methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(Butan-2-yl)amino]phenyl}methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethanol: The parent compound, lacking the butan-2-ylamino substitution.

    2-Aminophenylmethanol: Similar structure but with an amino group instead of the butan-2-ylamino group.

    Butan-2-ylphenol: Similar structure but with a hydroxyl group on the phenyl ring.

Uniqueness

{2-[(Butan-2-yl)amino]phenyl}methanol is unique due to the presence of both the butan-2-ylamino and hydroxyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

[2-(butan-2-ylamino)phenyl]methanol

InChI

InChI=1S/C11H17NO/c1-3-9(2)12-11-7-5-4-6-10(11)8-13/h4-7,9,12-13H,3,8H2,1-2H3

InChI Key

QNEOTILZKINIEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=CC=C1CO

Origin of Product

United States

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